2,5-Hexanediol
Overview
Description
2,5-Hexanediol is an organic compound with the molecular formula C6H14O2. It is both a glycol and a secondary alcohol, characterized by the presence of two hydroxyl groups attached to the second and fifth carbon atoms of the hexane chain. This compound is a colorless, water-soluble viscous liquid, and it is commonly used in various chemical synthesis processes .
Mechanism of Action
. . The primary targets of 2,5-Hexanediol are not explicitly mentioned in the available literature.
Mode of Action
It is known that this compound can affect the formation of liquid-liquid phase separation (llps) droplets, a process involved in the organization of cellular processes .
Biochemical Pathways
It has been suggested that this compound can disrupt llps droplets, which play a crucial role in the organization of cellular processes .
Result of Action
It is known that this compound can affect the eyes and has some neurotoxic effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to avoid contact with strong oxidizing agents and to use local exhaust ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
It is known that 2,5-Hexanediol is used as a negative control in studies of liquid-liquid phase separation (LLPS), as it is a less hydrophobic isomer and does not affect LLPS .
Cellular Effects
It has been used as a negative control in studies investigating the role of LLPS in DNA damage repair . In these studies, this compound did not cause significant changes to nuclear condensates .
Molecular Mechanism
It is structurally similar to 1,6-Hexanediol but with less condensate-dissolving activity
Temporal Effects in Laboratory Settings
It has been used as a negative control in studies investigating the role of LLPS in DNA damage repair . In these studies, this compound did not cause significant changes to nuclear condensates .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Acetonylacetone: One common method for synthesizing 2,5-Hexanediol involves the reduction of acetonylacetone.
Biocatalytic Synthesis: Another method involves the use of yeast, specifically Baker’s yeast, to catalyze the asymmetric synthesis of this compound.
Synthesis from Keto Hexanoates: Some synthesis processes involve the use of keto hexanoates as starting materials, which are then subjected to reduction reactions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves continuous processes to ensure high yield and purity. The biocatalytic method using yeast is particularly favored in industrial settings due to its efficiency and the ability to produce enantiopure products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,5-Hexanediol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: this compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Hexane.
Substitution: Esters, sulfonates.
Scientific Research Applications
2,5-Hexanediol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Comparison with Similar Compounds
2,5-Hexanediol can be compared with other similar compounds such as:
2,5-Dimethyl-2,5-Hexanediol: This compound has additional methyl groups, which alter its reactivity and physical properties compared to this compound.
1,5-Hexanediol: Similar to this compound, but with hydroxyl groups on the first and fifth carbon atoms, leading to different reactivity and uses.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in synthetic processes
Properties
IUPAC Name |
hexane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBHFSEKCCCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Record name | 2,5-HEXANEDIOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871000 | |
Record name | 2,5-Hexanediol | |
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Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC] Light yellow viscous liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID. | |
Record name | 2,5-Hexanediol | |
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Record name | 2,5-HEXANEDIOL | |
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Boiling Point |
216 °C | |
Record name | 2,5-HEXANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
101 °C | |
Record name | 2,5-HEXANEDIOL | |
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Solubility |
Solubility in water: freely soluble | |
Record name | 2,5-HEXANEDIOL | |
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Density |
Relative density (water = 1): 0.97 | |
Record name | 2,5-HEXANEDIOL | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
Record name | 2,5-HEXANEDIOL | |
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CAS No. |
2935-44-6 | |
Record name | 2,5-Hexanediol | |
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Record name | 2,5-Hexanediol | |
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Record name | 2,5-HEXANEDIOL | |
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Record name | 2,5-Hexanediol | |
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Record name | 2,5-Hexanediol | |
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Record name | Hexane-2,5-diol | |
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Record name | 2,5-HEXANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
43 °C | |
Record name | 2,5-HEXANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-hexanediol?
A1: The molecular formula of this compound is C6H14O2, and its molecular weight is 118.17 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies have investigated the spectroscopic properties of this compound. For instance, researchers have determined the dipole moments of this compound using dielectric spectroscopy. [] Additionally, studies have used gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) to identify and characterize this compound and its metabolites. []
Q3: Can you tell me about the enantiomers of this compound?
A3: this compound exists as three stereoisomers: (2R,5R)-2,5-hexanediol, (2S,5S)-2,5-hexanediol, and meso-2,5-hexanediol. These stereoisomers can be separated and analyzed using chiral gas chromatography. [] The stereochemistry of this compound plays a crucial role in its biological activity and applications. [, ]
Q4: Can this compound be synthesized through catalytic reactions?
A4: Yes, this compound can be synthesized through the catalytic hydrogenation of 2,5-hexanedione. This reaction can be facilitated by various catalysts, including ruthenium complexes, under acidic aqueous conditions. [, ] The reaction mechanism involves a series of hydrogenation and dehydration steps, leading to the formation of this compound.
Q5: What is the toxicity of this compound?
A5: Studies have shown that this compound can have toxic effects on the nervous system. [, ] In rats, exposure to this compound has been linked to axonal degeneration and demyelination in the spinal roots. [] It's important to handle this compound with care and to follow appropriate safety guidelines.
Q6: How is this compound metabolized in the body?
A6: this compound is a metabolite of n-hexane and methyl n-butyl ketone. [, , , ] Research suggests that this compound can be further metabolized to 2,5-hexanedione, which is considered the ultimate neurotoxic agent. [] The metabolism of this compound can be influenced by various factors, including exposure to other chemicals and individual differences in enzyme activity. []
Q7: What are the potential applications of this compound?
A7: this compound is primarily used as a chemical intermediate in the synthesis of various compounds, including polymers, pharmaceuticals, and flavors. [, ] Its chiral nature makes it a valuable starting material for producing enantiopure compounds, which are crucial in drug development and other applications. []
Q8: What are the future directions for research on this compound?
A8: Future research could focus on:
- Developing more efficient and environmentally friendly methods for synthesizing this compound. []
- Further elucidating the mechanisms of this compound toxicity and identifying potential biomarkers for early detection of adverse effects. [, ]
- Exploring the use of this compound derivatives as building blocks for creating novel materials with improved properties. [, ]
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